Difenoconazole
Overview
Description
Difenoconazole, with the chemical formula C19H17Cl2N3O3, is a low-toxicity heterocyclic fungicide primarily used for disease management in agriculture . It is soluble in organic solvents and exhibits slow degradation in soil. Its main application lies in controlling fungal infections.
Mechanism of Action
Target of Action
Difenoconazole is a broad-spectrum fungicide that targets a variety of seedborne and soilborne diseases and some early foliar pathogens of cereals, including Tilletia caries, Tilletia controversa, Rhizoctonia, Septoria, Fusarium, Ustilago, and many others . It is used to control fungal diseases in many fruits, vegetables, cereals, and other field crops .
Mode of Action
This compound belongs to the triazoles chemical group (SBI: Class I). Its mode of action is sterol demethylation inhibition (DMI), which means it stops the development of fungi by interfering with the biosynthesis of sterols in cell membranes . This interference disrupts the structure and function of the fungal cell membranes, leading to the death of the fungi .
Biochemical Pathways
This compound affects several biochemical pathways. It induces the generation of reactive oxygen species (ROS) and malondialdehyde (MDA) in plant leaf cells, which results in a decrease in chlorophyll content and inhibition of leaf photosynthesis . It also induces the activities of superoxide dismutase (SOD), catalase (CAT), guaiacol peroxidase (G-POD), and ascorbate peroxidase (APX) in the roots and leaves of the wheat seedlings . In addition, it has been found to cause a glycolipid metabolism disorder .
Pharmacokinetics
It is also known to be slightly volatile and persistent in soil and in the aquatic environment .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of plant growth, evidenced by the decrease in root dry weight, total root length, and surface area . It also significantly inhibits shoot growth and development . In human hepatocellular carcinoma HepG2 cells, this compound has been found to activate apoptosis-related proteins, namely caspase-8 and -9, as well as cleavage of poly-ADP ribose polymerase (PARP) in a dose-dependent manner .
Action Environment
This compound is used in a variety of environmental conditions as it is applied to a wide range of crops. Due to its low aqueous solubility, it is unlikely to leach, but it does have potential for particle-bound transport . It is also known to be persistent in soil and in the aquatic environment . The impact of this compound on the environment and its efficacy can be influenced by various environmental factors such as soil type, weather conditions, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Difenoconazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it induces the activities of superoxide dismutase (SOD), catalase (CAT), guaiacol peroxidase (G-POD), and ascorbate peroxidase (APX) in the roots and leaves of wheat seedlings . These interactions are crucial for the compound’s fungicidal properties.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, reducing chlorophyll biosynthesis and functions, and inhibiting plant growth and development . It also impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It causes oxidative stress in plant leaf cells, generating more reactive oxygen species (ROS) and malondialdehyde (MDA), which results in a decreased chlorophyll content and inhibited leaf photosynthesis .
Preparation Methods
Synthetic Routes:: Difenoconazole can be synthesized through various routes. One common method involves the condensation of 1,2,4-triazole-3-thiol with 2-chloro-4-difluoromethoxyphenylacetonitrile. The reaction proceeds under alkaline conditions, followed by chlorination to yield the target compound.
Industrial Production:: Industrial production typically involves large-scale synthesis using optimized conditions. Details of specific industrial processes are proprietary, but the synthetic route mentioned above serves as a basis.
Chemical Reactions Analysis
Difenoconazole undergoes several reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: this compound can be oxidized to its sulfoxide or sulfone derivatives.
Reduction: Reduction of the difluoromethoxy group can yield related compounds.
Substitution: Halogenation reactions may occur at the phenyl ring.
Major products formed during these reactions include metabolites and derivatives with modified functional groups.
Scientific Research Applications
Difenoconazole finds applications across various fields:
Medicine: Research explores its potential as an antifungal agent for human health.
Industry: Used in formulations for crop protection.
Comparison with Similar Compounds
Difenoconazole stands out due to its broad spectrum of activity and safety profile. Similar compounds include triazole fungicides like tebuconazole and propiconazole.
Properties
IUPAC Name |
1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJATMQXGBDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032372 | |
Record name | Difenoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
100.8 °C (3.7 mPa) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 15 mg/L at 25 °C, In water, 5 mg/L at 20 °C, Very soluble in most organic solvents, Soluble in acetone, dichloromethane, toluene, methanol and ethyl acetate >500 g/L, hexane 3 g/L, octanol 110 g/L (at 25 °C) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 g/cu cm at 20 °C | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.2X10-7 Pa at 20 °C (9.0X10-10 mm Hg), 2.5X10-10 mm Hg at 25 °C (3.3X10-5 mPa) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Difenoconazole/ is applied by foliar spray or seed treatment and acts by interference with the synthesis of ergosterol in the target fungi by inhibition of the 14alpha-demethylation of sterols, which leads to morphological and functional changes in the fungal cell membrane. | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, White to light beige crystals, Beige-grayish crystalline solid | |
CAS No. |
119446-68-3 | |
Record name | Difenoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119446-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difenoconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119446683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difenoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole, 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
78.6 °C | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.